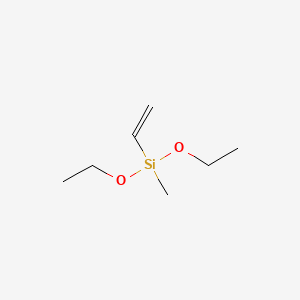

Diethoxy(methyl)vinylsilane

Description

The exact mass of the compound Diethoxymethylvinylsilane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83930. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethenyl-diethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2Si/c1-5-8-10(4,7-3)9-6-2/h7H,3,5-6H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGQQKKTDDNCSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C=C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863553 | |

| Record name | Ethenyl(diethoxy)methylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5507-44-8 | |

| Record name | Vinylmethyldiethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5507-44-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethoxy(methyl)vinylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005507448 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylmethyldiethoxysilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83930 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Silane, ethenyldiethoxymethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diethoxy(methyl)(vinyl)silane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.410 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHOXY(METHYL)VINYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PV933D25BU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What are the basic properties of Diethoxy(methyl)vinylsilane?

An In-depth Technical Guide to Diethoxy(methyl)vinylsilane for Scientific Applications

Introduction: The Bifunctional Workhorse of Material Science

This compound is a versatile organosilicon compound that holds a significant position in the fields of materials science, polymer chemistry, and organic synthesis.[1][2] Its utility stems from a unique bifunctional structure, featuring two hydrolyzable ethoxy groups and a reactive vinyl group attached to a central silicon atom. This dual-reactivity allows it to act as a molecular bridge, forming stable covalent bonds with both inorganic and organic materials.[3] This guide provides a comprehensive overview of its fundamental properties, reactivity, and core applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Identifiers

The structure of this compound is key to its function. The silicon atom is bonded to a methyl group, a vinyl group, and two ethoxy groups. This arrangement provides a combination of hydrolytic sensitivity and susceptibility to polymerization.

Table 1: Compound Identifiers

| Identifier | Value |

| IUPAC Name | Ethenyl(diethoxy)methylsilane |

| CAS Number | 5507-44-8[1][4][5][6] |

| Molecular Formula | C₇H₁₆O₂Si[4][6] |

| Synonyms | (Diethoxymethylsilyl)ethylene, Methylvinyldiethoxysilane, Vinyldiethoxymethylsilane[4][7][8] |

| InChI | 1S/C7H16O2Si/c1-5-8-10(4,7-3)9-6-2/h7H,3,5-6H2,1-2,4H3 |

| InChIKey | MBGQQKKTDDNCSG-UHFFFAOYSA-N |

| SMILES | CCO(OCC)C=C |

Physicochemical Properties

This compound is a colorless liquid under standard conditions.[9] Its physical and chemical properties are critical for its handling, storage, and application. It is a flammable liquid with a low flash point, necessitating careful handling away from ignition sources.[8]

Table 2: Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 160.29 g/mol | [4][6][8] |

| Form | Liquid | |

| Boiling Point | 133-134 °C | [1][3] |

| Density | 0.858 g/mL at 25 °C | [1][3] |

| Refractive Index (n20/D) | 1.401 | [1] |

| Flash Point | 17 °C (62.6 °F) - closed cup | [2] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water | [3] |

| Storage Temperature | 2-8°C, sealed in dry conditions | [5] |

Reactivity and Mechanistic Pathways

The utility of this compound is defined by the distinct reactivity of its two functional ends: the ethoxy groups and the vinyl group.

Hydrolysis and Condensation

The ethoxy groups are susceptible to hydrolysis in the presence of water, a reaction often catalyzed by acids or bases. This process yields highly reactive silanol (Si-OH) intermediates and ethanol as a byproduct. These silanols can then undergo self-condensation to form stable siloxane (Si-O-Si) bonds, leading to the formation of oligomeric or polymeric structures. This mechanism is fundamental to its role in forming inorganic networks and bonding to hydroxylated surfaces like glass and silica.

Caption: Hydrolysis of ethoxy groups to silanols and subsequent condensation.

Vinyl Group Reactivity

The vinyl group (-CH=CH₂) is a versatile functional handle that can participate in a variety of organic reactions. It readily undergoes free-radical polymerization or can be incorporated into polymer chains via copolymerization with other monomers like styrenes and acrylates.[7] Furthermore, it is an active participant in hydrosilylation reactions, allowing for the grafting of the silane onto silicones or other polymers containing Si-H bonds.

Caption: Polymerization schematic via the vinyl group functionality.

Core Applications and Field-Proven Insights

Coupling Agent and Surface Modifier

The primary application of this compound is as a coupling agent to enhance adhesion between inorganic substrates (e.g., glass fibers, silica, metals) and organic polymers.[3][7]

-

Mechanism of Action: The ethoxy groups hydrolyze and form covalent bonds with hydroxyl groups on the inorganic surface. The vinyl group then copolymerizes with the surrounding organic resin matrix. This creates a durable, covalent bridge across the interface, dramatically improving the mechanical strength, durability, and moisture resistance of the resulting composite material.[3][7]

-

Field Insight: Proper surface preparation of the inorganic substrate is critical. The surface must be clean and possess a sufficient population of hydroxyl groups to ensure efficient bonding. A pre-treatment step, such as an acid wash or plasma treatment, is often employed in industrial applications to activate the surface prior to silane application.

Caption: Dual reactivity of this compound as a molecular bridge.

Polymer Synthesis and Cross-Linking

This compound is also used directly in the synthesis of advanced polymers.[1][2]

-

Resin Encapsulation: It is a precursor for preparing benzocyclobutene (BCB) functionalized siloxanes, which are used as encapsulating resins in the microelectronics industry due to their high thermal stability and low dielectric properties.[1][2]

-

Sensor Development: The silane can be used to create polysiloxane-modified tetraphenylethene (PTPESi), a material with potential applications in sensors for the vapor-phase detection of explosives.[1][2]

-

Cross-Linking Agent: In silicone rubbers and other resins, it serves as a cross-linking agent, improving the material's strength and flexibility.[7]

Experimental Protocol: Surface Modification of Silica Gel

This protocol describes a standard laboratory procedure for covalently bonding this compound to the surface of silica gel, a common experimental model for inorganic substrates.

Objective: To functionalize silica gel with vinyl groups to enhance its compatibility with non-polar organic phases.

Methodology:

-

Substrate Activation (Causality: To ensure a high density of surface hydroxyl groups for reaction):

-

Place 10 g of silica gel in a round-bottom flask.

-

Add 100 mL of 1 M Hydrochloric Acid (HCl).

-

Stir the slurry for 2 hours at 60°C.

-

Filter the silica gel and wash extensively with deionized water until the filtrate is neutral (pH 7).

-

Dry the activated silica gel in an oven at 120°C for at least 4 hours to remove physisorbed water.

-

-

Silanization Reaction (Causality: To covalently attach the silane to the activated surface):

-

Transfer the dried silica gel to a new, dry round-bottom flask equipped with a condenser and a nitrogen inlet.

-

Add 100 mL of anhydrous toluene to the flask.

-

Add 2 mL of this compound to the slurry.

-

Heat the mixture to reflux (approx. 110°C) and maintain for 6 hours under a nitrogen atmosphere to prevent premature hydrolysis from ambient moisture.

-

-

Washing and Curing (Causality: To remove unreacted silane and promote surface cross-linking):

-

Cool the mixture to room temperature.

-

Filter the functionalized silica gel.

-

Wash the silica sequentially with 50 mL of toluene, 50 mL of ethanol, and 50 mL of diethyl ether to remove any non-covalently bound silane.

-

Dry the washed silica in a vacuum oven at 80°C for 4 hours. This final heating step helps to drive the condensation of any remaining surface silanol groups, creating a more stable, cross-linked surface layer.

-

Validation: The success of the modification can be confirmed using Fourier-Transform Infrared (FTIR) spectroscopy. The modified silica should show new characteristic peaks for C-H stretching of the methyl and vinyl groups (~2900-3000 cm⁻¹) and the C=C stretching of the vinyl group (~1600 cm⁻¹).

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

Table 3: Expected Spectroscopic Signatures

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -Si-CH₃ (singlet) | ~0.1-0.2 ppm |

| -O-CH₂-CH₃ (triplet) | ~1.2 ppm | |

| -O-CH₂ -CH₃ (quartet) | ~3.8 ppm | |

| -CH =CH₂ (multiplet) | ~5.7-6.2 ppm | |

| ¹³C NMR | -Si-C H₃ | ~ -5 ppm |

| -O-CH₂-C H₃ | ~18 ppm | |

| -O-C H₂-CH₃ | ~59 ppm | |

| -C H=C H₂ | ~130-140 ppm | |

| FTIR | C-H Stretch (Aliphatic) | 2975, 2928, 2885 cm⁻¹ |

| C=C Stretch (Vinyl) | 1601 cm⁻¹ | |

| Si-O-C Stretch | 1080, 1105 cm⁻¹ |

Note: Actual shifts may vary depending on the solvent and spectrometer used.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols.

-

Primary Hazards: It is a highly flammable liquid and vapor.[8] It causes skin and serious eye irritation and may cause respiratory irritation.[8] Inhalation may also lead to allergy or asthma-like symptoms.[8]

-

Personal Protective Equipment (PPE): Use of chemical safety goggles or a face shield, protective gloves, and a respirator with a suitable filter (e.g., type ABEK) is mandatory.[10]

-

Handling: Handle in a well-ventilated area, preferably a fume hood. Keep away from heat, sparks, open flames, and other ignition sources.[10] Use explosion-proof equipment and take precautionary measures against static discharge.[10]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. It is moisture-sensitive and should be stored under an inert atmosphere (e.g., nitrogen).[3][10]

References

-

The Importance of Vinyldiethoxymethylsilane in the Chemical Industry - INNO Specialty Chemicals. (URL: [Link])

-

Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem. (URL: [Link])

-

VINYLMETHYLDIETHOXYSILANE - Gelest, Inc. (URL: [Link])

-

This compound - Optional[13C NMR] - SpectraBase. (URL: [Link])

-

This compound - Optional[17O NMR] - SpectraBase. (URL: [Link])

-

Monomer detail | Diethoxy(methyl)(vinyl)silane - CoPolDB. (URL: [Link])

Sources

- 1. This compound | 5507-44-8 [chemicalbook.com]

- 2. This compound 97 5507-44-8 [sigmaaldrich.com]

- 3. VINYLMETHYLDIETHOXYSILANE | [gelest.com]

- 4. 5507-44-8 | Diethoxy(methyl)(vinyl)silane - AiFChem [aifchem.com]

- 5. 5507-44-8|Diethoxy(methyl)(vinyl)silane|BLD Pharm [bldpharm.com]

- 6. scbt.com [scbt.com]

- 7. innospk.com [innospk.com]

- 8. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

Diethoxy(methyl)vinylsilane: A Comprehensive Technical Guide for Scientific Professionals

An in-depth exploration of the synthesis, properties, and applications of a versatile organosilane coupling agent.

Introduction

Diethoxy(methyl)vinylsilane, a prominent organosilane, has garnered significant attention across various scientific and industrial domains. Its unique molecular architecture, featuring both a reactive vinyl group and hydrolyzable ethoxy groups, makes it a versatile chemical intermediate and coupling agent. This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its fundamental chemical and physical properties, explore its synthesis and reactivity, and discuss its current and potential applications, with a particular focus on its relevance in advanced materials and biotechnology.

Chemical Identity and Structure

Chemical Formula: C7H16O2Si[1]

Molecular Weight: 160.29 g/mol [1][2]

CAS Number: 5507-44-8[1][3][4][5]

Synonyms: Methylvinyldiethoxysilane, (Diethoxymethylsilyl)ethylene, Ethenyldiethoxymethylsilane[2][6]

The structure of this compound is characterized by a central silicon atom bonded to a methyl group, a vinyl group, and two ethoxy groups.

Structure of this compound

Caption: Molecular structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its handling, application, and the design of experimental protocols.

| Property | Value | Reference |

| Appearance | Liquid | |

| Boiling Point | 133-134 °C | [4] |

| Density | 0.858 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.401 | |

| Flash Point | 17 °C (62.6 °F) - closed cup |

Synthesis and Reactivity

While a detailed synthesis protocol is beyond the scope of this guide, it is important to understand the general principles. This compound is typically synthesized via the hydrosilylation of acetylene with diethoxymethylsilane in the presence of a platinum catalyst.

The reactivity of this compound is dictated by its two primary functional groups:

-

Vinyl Group: The carbon-carbon double bond is susceptible to addition reactions, making it a valuable monomer for polymerization. It can also participate in hydrosilylation reactions.

-

Ethoxy Groups: These groups are readily hydrolyzed in the presence of water to form silanol (Si-OH) groups. These silanols can then condense with each other or with hydroxyl groups on the surface of inorganic substrates, forming stable siloxane (Si-O-Si) or Si-O-substrate bonds. This dual reactivity is the cornerstone of its utility as a coupling agent.

Reactivity of this compound

Caption: Key reaction pathways for this compound.

Applications in Research and Development

The unique properties of this compound have led to its use in a variety of applications, particularly in materials science and as a surface modification agent.

Polymer Synthesis

The vinyl functionality of this compound allows it to be used as a monomer or comonomer in the synthesis of silicone polymers. These polymers can be tailored to have specific properties, such as thermal stability, hydrophobicity, and dielectric constant, by controlling the degree of cross-linking through the hydrolysis and condensation of the ethoxy groups.

One notable application is in the preparation of benzocyclobutene (BCB) functionalized siloxanes, which are used as encapsulating resins in the microelectronics industry.[4][7] It is also used in the synthesis of polysiloxane modified tetraphenylethene (PTPESi), which shows promise as a sensor for the vapor phase detection of explosives.[4][7]

Surface Modification

The ability of this compound to form covalent bonds with inorganic substrates makes it an excellent surface modification agent. This is particularly relevant in fields such as chromatography and biomaterials.

Experimental Protocol: Surface Modification of Silica Gel

This protocol outlines a general procedure for the surface modification of silica gel with this compound to create a hydrophobic stationary phase for chromatography.

-

Activation of Silica:

-

Suspend 10 g of silica gel in 100 mL of 1 M hydrochloric acid.

-

Stir the suspension at room temperature for 2 hours.

-

Filter the silica gel and wash with deionized water until the filtrate is neutral.

-

Dry the activated silica gel in an oven at 120 °C for 4 hours.

-

-

Silanization:

-

In a round-bottom flask, suspend the activated silica gel in 100 mL of dry toluene.

-

Add 2 mL of this compound to the suspension.

-

Reflux the mixture under a nitrogen atmosphere for 8 hours.

-

Allow the mixture to cool to room temperature.

-

-

Washing and Curing:

-

Filter the modified silica gel and wash sequentially with toluene, methanol, and diethyl ether.

-

Dry the functionalized silica gel under vacuum.

-

Cure the material by heating at 100 °C for 2 hours to promote the formation of stable siloxane bonds.

-

This surface modification can enhance the chromatographic properties in cation-exchange processes.[4][7]

Safety and Handling

This compound is a flammable liquid and vapor.[2] It can cause skin and serious eye irritation.[2] It may also cause allergy or asthma symptoms or breathing difficulties if inhaled and may cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

-

Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[8]

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[8]

Handling and Storage:

-

Keep away from heat, sparks, open flames, and hot surfaces.[8][9]

-

Keep the container tightly closed in a dry and well-ventilated place.[9]

-

Store under an inert atmosphere as the material is moisture-sensitive.[8][9]

Conclusion

This compound is a versatile and valuable chemical for a wide range of applications in scientific research and industrial development. Its dual reactivity allows for the synthesis of advanced polymers and the functionalization of surfaces, opening up possibilities in fields from microelectronics to biotechnology. A thorough understanding of its properties and safe handling procedures is essential for harnessing its full potential.

References

-

National Center for Biotechnology Information. (n.d.). Silane, ethenyldiethoxymethyl-. PubChem. Retrieved from [Link]

-

INNO Specialty Chemicals. (n.d.). The Importance of Vinyldiethoxymethylsilane in the Chemical Industry. Retrieved from [Link]

-

LookChem. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5507-44-8 | Diethoxy(methyl)(vinyl)silane - AiFChem [aifchem.com]

- 4. This compound | 5507-44-8 [chemicalbook.com]

- 5. 5507-44-8|Diethoxy(methyl)(vinyl)silane|BLD Pharm [bldpharm.com]

- 6. innospk.com [innospk.com]

- 7. 二乙氧基甲基乙烯硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Synthesis and molecular weight of Diethoxy(methyl)vinylsilane

An In-depth Technical Guide to the Synthesis and Molecular Properties of Diethoxy(methyl)vinylsilane

Executive Summary

This compound (CAS No. 5507-44-8) is a versatile organosilicon compound of significant interest in materials science and synthetic chemistry.[1][2] Its bifunctional nature, featuring a reactive vinyl group and hydrolyzable ethoxy groups, allows it to act as a crucial coupling agent, crosslinker, and surface modifier. This guide provides a comprehensive overview of its molecular characteristics, established synthesis methodologies, and analytical characterization. We will delve into the mechanistic principles behind its synthesis, offering field-proven insights into experimental choices and providing detailed protocols for its preparation and analysis. This document is intended for researchers and chemical engineers engaged in the development and application of silane-based materials.

Introduction: The Versatility of this compound

Organosilanes are a class of compounds that form a critical bridge between inorganic and organic materials. This compound, also known by synonyms such as methylvinyldiethoxysilane and ethenyldiethoxymethylsilane, is a prominent member of this family.[3][4] Its structure is key to its functionality:

-

Vinyl Group (-CH=CH₂): This unsaturated moiety is susceptible to polymerization and other addition reactions, making it an ideal monomer for creating polysiloxanes and for grafting onto organic polymer backbones.[2]

-

Diethoxy Groups (-OCH₂CH₃): These groups can be hydrolyzed to form reactive silanol (-Si-OH) groups. These silanols can then condense with each other or with hydroxyl groups on the surface of inorganic substrates (like glass, silica, or metal oxides) to form stable siloxane (Si-O-Si) or Si-O-Metal bonds.[5]

This dual reactivity makes it an indispensable component in the production of adhesives, sealants, coatings, and composites, where it enhances adhesion, improves mechanical strength, and imparts desirable surface properties.[4][5] It is used in the microelectronics industry for encapsulating resins and in the development of advanced sensors.[2]

Molecular Structure and Physicochemical Properties

The precise molecular weight and physical properties of this compound are fundamental to its application, influencing its reactivity, handling, and processing characteristics.

Molecular Formula: C₇H₁₆O₂Si[1]

Molecular Weight: 160.29 g/mol [1][3]

The IUPAC name for this compound is diethoxy(methyl)(vinyl)silane.[6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 5507-44-8 | [1] |

| Molecular Weight | 160.29 g/mol | [1][3] |

| Appearance | Colorless Liquid | [7] |

| Boiling Point | 133-134 °C (lit.) | [2][7] |

| Density | 0.858 g/mL at 25 °C (lit.) | [2][7] |

| Refractive Index (n20/D) | 1.401 (lit.) | [2][7] |

| Flash Point | 17 °C (62.6 °F) - closed cup | [7] |

Synthesis of this compound: Pathways and Protocols

The synthesis of this compound can be approached through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired purity, scalability, and economic considerations. The two most prevalent and scientifically robust methods are hydrosilylation and the Grignard reaction .

Method 1: Catalytic Hydrosilylation (Addition Reaction)

Hydrosilylation is arguably the most direct and atom-economical route for forming vinylsilanes. This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon bond, such as that in acetylene.

Causality of Experimental Choice: The synthesis of this compound via this route starts with methyldiethoxysilane (H-Si(CH₃)(OC₂H₅)₂) and acetylene (HC≡CH). The reaction requires a catalyst to proceed at a practical rate. Platinum-based catalysts, such as chloroplatinic acid (H₂PtCl₆) or Karstedt's catalyst, are highly effective and widely used in industrial settings due to their high activity, which allows for mild reaction conditions and high yields.[8] The catalyst facilitates the formation of a silicon-vinyl bond with high regioselectivity, preferentially adding the silyl group to a terminal carbon.

Experimental Protocol: Hydrosilylation Synthesis

Objective: To synthesize this compound from methyldiethoxysilane and acetylene.

Materials:

-

Methyldiethoxysilane (MDES)

-

Acetylene gas (purified and dried)

-

Chloroplatinic acid catalyst solution (e.g., in isopropanol)

-

An inert solvent (e.g., Toluene)

-

A promoter/inhibitor (e.g., polymethylvinylsiloxane) to control reactivity[8]

Equipment:

-

A three-necked flask equipped with a condenser, thermometer, and gas inlet tube.

-

Magnetic stirrer and heating mantle.

-

Gas flow meter and regulator.

Procedure:

-

Reactor Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with moisture or oxygen.

-

Charging the Reactor: Charge the three-necked flask with the inert solvent (e.g., 20 mL Toluene), methyldiethoxysilane (e.g., 20 mL), the promoter, and the chloroplatinic acid catalyst (e.g., 1.2 x 10⁻⁵ mol).[8]

-

Reaction Conditions: Begin stirring and heat the mixture to the target reaction temperature, typically between 80-120°C.[8]

-

Acetylene Addition: Purified and dried acetylene gas is bubbled into the reaction mixture at a controlled flow rate (e.g., 40-200 mL/min).[8] The flow rate is critical; too slow a rate will limit the reaction, while too high a rate can lead to incomplete conversion and safety hazards.

-

Monitoring the Reaction: The reaction is typically monitored by Gas Chromatography (GC) to track the consumption of methyldiethoxysilane. The reaction is run for several hours (e.g., 3-4 hours) until completion.[8]

-

Work-up and Purification: Upon completion, the reaction mixture is cooled. The product, this compound, is then isolated from the solvent and any high-boiling point side products by fractional distillation under reduced pressure.

Diagram: Hydrosilylation Synthesis Workflow

Caption: Workflow for the synthesis of this compound via hydrosilylation.

Method 2: Grignard Reaction

The Grignard reaction provides a classic organometallic approach to forming carbon-silicon bonds. This method involves the reaction of a Grignard reagent, in this case, vinylmagnesium halide, with a suitable silane precursor.

Causality of Experimental Choice: The most common precursor for this synthesis is dichlorodiethoxysilane or trichloromethylsilane followed by alcoholysis. However, a more direct route involves reacting vinylmagnesium bromide (CH₂=CHMgBr) with methyldiethoxychlorosilane (Cl-Si(CH₃)(OC₂H₅)₂). The highly nucleophilic vinyl group from the Grignard reagent displaces the chloride on the silicon atom. Tetrahydrofuran (THF) is the preferred solvent as it effectively solvates the Grignard reagent.[9] The order of addition is crucial; adding the Grignard reagent to the silane (reverse addition) is often preferred to control the reaction and minimize side products when partial substitution is desired.[9]

Purification and Characterization

Regardless of the synthetic route, the crude product must be purified and its identity confirmed.

-

Purification: Fractional distillation is the standard method for purifying liquid this compound. Its boiling point of 133-134 °C allows for effective separation from lower-boiling solvents and higher-boiling side products or unreacted starting materials.[7]

-

Characterization: A suite of spectroscopic techniques is employed to confirm the structure and purity of the final product.

| Technique | Expected Observations for this compound |

| ¹H NMR | Signals corresponding to the vinyl protons (typically in the 5.8-6.2 ppm range), the ethoxy group's quartet and triplet (around 3.8 and 1.2 ppm, respectively), and the methyl group's singlet (around 0.2 ppm). |

| ¹³C NMR | Resonances for the vinyl carbons (approx. 130-140 ppm), the ethoxy carbons (~58 and 18 ppm), and the methyl carbon (a negative value, e.g., ~ -5 ppm).[10][11] |

| FT-IR | Characteristic peaks for C=C stretching of the vinyl group (~1600 cm⁻¹), Si-O-C stretching (~1080-1100 cm⁻¹), and C-H stretching (~2900-3100 cm⁻¹).[4][12] |

| Mass Spec (GC-MS) | The molecular ion peak (M⁺) at m/z = 160. A characteristic fragmentation pattern including the loss of ethoxy or methyl groups.[3] |

Diagram: Product Analysis Workflow

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 5507-44-8 [chemicalbook.com]

- 3. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Silane, ethenyldiethoxymethyl- [webbook.nist.gov]

- 5. VINYLMETHYLDIETHOXYSILANE | [gelest.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Vinylsilane synthesis [organic-chemistry.org]

- 8. CN101012237B - Synthesis method of vinyl alkoxy silane - Google Patents [patents.google.com]

- 9. gelest.com [gelest.com]

- 10. This compound(5507-44-8) 13C NMR [m.chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. dev.spectrabase.com [dev.spectrabase.com]

A Technical Guide to the Safe Handling of Diethoxy(methyl)vinylsilane for Research & Development Applications

This guide provides an in-depth examination of the safety protocols and material properties of Diethoxy(methyl)vinylsilane (CAS No. 5507-44-8). Designed for researchers, chemists, and professionals in drug development and materials science, this document moves beyond a standard Safety Data Sheet (SDS) to offer a framework for risk assessment and safe handling based on the compound's specific chemical characteristics. The causality behind each procedural recommendation is explained to ensure a culture of safety and scientific integrity in the laboratory.

Core Hazard Profile & Risk Analysis

This compound is a versatile organosiloxane compound used in the synthesis of advanced polymers and for surface modification.[1][2] Its utility, however, is matched by a significant hazard profile that demands rigorous control measures. The primary risks are associated with its high flammability and its reactivity, which can cause severe irritation and sensitization upon exposure.[3][4]

A comprehensive understanding of its GHS classification is the foundation of a robust safety protocol.

| Hazard Category | Classification | Signal Word | Pictogram(s) | Hazard Statement(s) |

| Physical Hazard | Flammable Liquid, Category 2 | Danger | 🔥 | H225: Highly flammable liquid and vapor.[3][4] |

| Health Hazards | Skin Corrosion/Irritation, Category 2 | Danger | ❗ | H315: Causes skin irritation.[1][3][4] |

| Serious Eye Damage/Eye Irritation, Category 2 | ❗ | H319: Causes serious eye irritation.[1][3][4] | ||

| Respiratory Sensitization, Category 1 | ⚕️ | H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1][3][4] | ||

| Specific Target Organ Toxicity (Single Exposure), Category 3 | ❗ | H335: May cause respiratory irritation.[1][3][4] |

The causality for these hazards is rooted in the molecule's structure. The vinyl and ethoxy groups contribute to its reactivity, while the low flash point makes it a significant fire risk. The potential for respiratory sensitization is a critical health concern, necessitating stringent controls to prevent inhalation.[1][3][4]

Physicochemical Properties & Their Safety Implications

A nuanced understanding of the compound's physical properties is essential for anticipating its behavior in the laboratory environment and designing effective safety measures. Vapors are heavier than air, meaning they can accumulate in low-lying areas and travel to a distant ignition source, leading to a flashback.

| Property | Value | Safety Implication & Rationale |

| Appearance | Colorless transparent liquid[3] | Standard chemical handling protocols apply; however, its lack of color makes spills difficult to see. |

| Molecular Formula | C₇H₁₆O₂Si[4][5] | Indicates an organosilane structure. |

| Molecular Weight | 160.29 g/mol [4] | Relevant for stoichiometric calculations in synthesis. |

| Boiling Point | 133-134 °C (lit.)[1][2] | The substance is volatile enough to produce significant vapor concentrations at room temperature. |

| Density | 0.858 g/mL at 25 °C (lit.)[1][2] | It is less dense than water. |

| Flash Point | 17 °C / 62.6 °F (closed cup)[1] | CRITICAL: This extremely low flash point means flammable vapor-air mixtures can form at or even below standard room temperature, posing a severe fire risk. |

| Water Solubility | Decomposes in contact with water[6] | CRITICAL: Prohibits the use of water for extinguishing fires and requires strict moisture control during storage and handling to prevent decomposition, which can release flammable ethanol vapor. |

Standard Operating Protocol for Safe Laboratory Use

The following protocols are designed as a self-validating system of safety. Adherence to these steps mitigates the risks identified in the preceding sections.

Engineering & Administrative Controls: The First Line of Defense

The primary objective is to minimize exposure. Engineering controls are paramount because they remove the hazard at the source.

-

Ventilation: All handling, dispensing, and reaction setup involving this compound must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute.[7] This is non-negotiable and serves to control vapor inhalation, which can cause respiratory irritation and sensitization.[1][3]

-

Ignition Source Control: All potential ignition sources—hot plates, stir plates, electrical outlets, and static-generating materials—must be eliminated from the immediate work area.[8][9] Use only explosion-proof electrical equipment.[8]

-

Static Electricity Mitigation: This compound's high flammability requires rigorous prevention of static discharge.[10] Ground and bond all metal containers and receiving equipment during transfers of volumes greater than 500 mL.[10][11]

-

Inert Atmosphere: Due to its sensitivity to moisture, handling and storage under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended to maintain chemical purity and prevent decomposition.[6]

Personal Protective Equipment (PPE): The Last Line of Defense

PPE is essential but should not be relied upon as the primary means of protection. The correct selection is critical.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side shields, conforming to EN 166 (EU) or NIOSH (US) standards.[3] A full-face shield must also be worn over the goggles during any transfer or reaction quenching procedure where splashing is possible.[1][6]

-

Skin Protection:

-

Gloves: Handle with chemical-impervious gloves (e.g., nitrile or butyl rubber) inspected for integrity before each use.[3] Double-gloving is recommended for extended operations.

-

Lab Coat/Clothing: Wear a flame-retardant lab coat over long-sleeved clothing. An impervious chemical apron is required for large-volume transfers.

-

-

Respiratory Protection: If engineering controls fail or during a large-scale spill, a full-face respirator with an appropriate filter cartridge (e.g., Type ABEK) is necessary.[1] Respirator use must be in accordance with a formal respiratory protection program.

Step-by-Step Handling & Disposal Workflow

-

Preparation: Cordon off the work area. Ensure the fume hood is operational and clutter-free. Verify that an appropriate fire extinguisher (Class B: dry chemical or CO₂) and a spill kit are immediately accessible.

-

Dispensing: Ground the source container and receiving vessel. Slowly transfer the liquid using a cannula or a syringe, avoiding splashes.

-

Reaction Setup: If heating is required, use a silicone oil bath or heating mantle with temperature control; never use an open flame.

-

Decontamination: Thoroughly clean any contaminated surfaces with a non-reactive solvent (e.g., isopropanol), followed by soap and water.

-

Waste Disposal: Dispose of waste this compound and contaminated materials as hazardous flammable liquid waste in a designated, sealed container, following all institutional and local regulations.

Storage & Chemical Incompatibility

Proper storage is critical to maintaining the stability of the reagent and preventing hazardous situations.

-

Storage Conditions: Store containers in a cool, dry, and well-ventilated area designated for flammable liquids.[3][11] The container must be kept tightly closed to prevent moisture ingress and vapor escape.[3][10]

-

Incompatible Materials:

Emergency Response Protocols

Rapid and correct response during an emergency is crucial.

Accidental Release

-

Evacuate non-essential personnel and eliminate all ignition sources immediately.[3][6]

-

Ventilate the area.

-

Contain the spill using an inert, non-combustible absorbent material like dry sand or earth.[7] Do not use combustible materials like paper towels.

-

Collect the absorbed material using non-sparking tools into a sealed container for hazardous waste disposal.[10]

-

Prevent entry into sewers or waterways.[6]

Fire

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[12]

-

Unsuitable Media: DO NOT use a water jet, as it can spread the flammable liquid and react with the compound.[6]

-

Protective Actions: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[3] Use a water spray to cool unopened containers exposed to fire.[6]

First Aid Measures

| Exposure Route | Protocol |

| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3][6] |

| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][7] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][12] |

| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[6][12] |

Risk Mitigation Workflow

The following diagram illustrates the logical workflow for establishing a safe experimental environment when working with this compound. This process ensures that hazards are identified, controls are implemented, and emergency preparedness is in place before any work begins.

Caption: Logical workflow for risk mitigation when handling hazardous chemicals.

References

-

Silane, ethenyldiethoxymethyl-. PubChem, National Institutes of Health. [Link]

-

Vinylmethyldimethoxysilane | C5H12O2Si | CID 85589. PubChem, National Institutes of Health. [Link]

-

VINYLMETHYLDIETHOXYSILANE - Safety Data Sheet. Gelest, Inc.[Link]

-

VINYLMETHYLDIETHOXYSILANE. Gelest, Inc.[Link]

Sources

- 1. This compound 97 5507-44-8 [sigmaaldrich.com]

- 2. This compound | 5507-44-8 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. VINYLMETHYLDIETHOXYSILANE | [gelest.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. cloudfront.zoro.com [cloudfront.zoro.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. gelest.com [gelest.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

Physical and chemical properties of methylvinyldiethoxysilane

An In-depth Technical Guide to the Physical and Chemical Properties of Methylvinyldiethoxysilane

Introduction

Methylvinyldiethoxysilane is a bifunctional organosilicon compound that holds a significant position in the landscape of materials science and chemical synthesis. As an organoethoxysilane, its molecular architecture is uniquely tailored with two distinct types of reactive sites: hydrolyzable ethoxy groups attached to the silicon atom and a polymerizable vinyl group.[1] This dual functionality allows it to act as a crucial intermediary, capable of forming stable covalent bonds with both inorganic and organic materials.[2]

This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core physical and chemical properties of methylvinyldiethoxysilane. We will delve into its molecular structure, reactivity, and characteristic properties, explaining the causality behind its behavior and its utility in advanced applications. The insights provided herein are intended to facilitate a deeper understanding of this versatile compound, enabling its effective use in surface modification, polymer synthesis, and the development of sophisticated composite materials.[3][4]

Compound Identification and Core Physical Properties

Precise identification and an understanding of its fundamental physical characteristics are paramount for the safe and effective handling, storage, and application of methylvinyldiethoxysilane in a laboratory or industrial setting.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| Chemical Name | Methylvinyldiethoxysilane[5] |

| Synonyms | Diethoxy(methyl)vinylsilane, Ethenyldiethoxymethylsilane[6] |

| CAS Number | 5507-44-8[5] |

| Molecular Formula | C₇H₁₆O₂Si[5] |

| Molecular Weight | 160.29 g/mol [5] |

| EC Number | 226-850-4 |

| InChI Key | MBGQQKKTDDNCSG-UHFFFAOYSA-N[7] |

Table 2: Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless transparent liquid[3] |

| Density | 0.858 g/mL at 25 °C[6] |

| Boiling Point | 133-134 °C[2] |

| Melting Point | < 0 °C[5][6] |

| Refractive Index | n20/D 1.401 - 1.409[5] |

| Flash Point | 16 °C (64 °F)[2][5] |

| Solubility | Soluble in methanol[6] |

| Hydrolytic Sensitivity | Reacts slowly with moisture/water[6] |

Molecular Structure and Reactivity

The utility of methylvinyldiethoxysilane stems directly from its molecular structure, which features a central silicon atom bonded to a methyl group, a vinyl group, and two ethoxy groups. This arrangement provides two distinct pathways for chemical reactions, making it a highly versatile monomer and coupling agent.

Chemical Properties and Key Reactions

The reactivity of methylvinyldiethoxysilane is dominated by the chemistry of its ethoxy and vinyl functional groups.

In the presence of water or moisture, the Si-O-C bonds of the ethoxy groups undergo hydrolysis.[1] This reaction cleaves the ethoxy groups and replaces them with hydroxyl groups (-OH), forming reactive silanol intermediates and liberating ethanol as a byproduct.[1] This process is the foundational step for forming durable siloxane bonds with inorganic substrates and for polymerization into silicone materials. The reaction can be catalyzed by both acids and bases.

Caption: Hydrolysis of methylvinyldiethoxysilane to form a reactive silanol intermediate and ethanol.

The silanol intermediates formed during hydrolysis are generally unstable and readily undergo condensation. In this process, two silanol groups react with each other to form a stable and strong siloxane bond (Si-O-Si), releasing a molecule of water. This self-condensation reaction is the basis for the formation of polysiloxane networks, which are the backbones of silicone polymers.

Caption: Condensation of two silanol molecules to form a siloxane bond and a water molecule.

Independent of the hydrolysis and condensation at the silicon center, the vinyl group (-CH=CH₂) provides a site for organic reactivity. It can participate in free-radical polymerization or other addition reactions.[3] This functionality is critical when methylvinyldiethoxysilane is used as a coupling agent or a cross-linker, as it allows the molecule to covalently bond to an organic polymer matrix.[4]

Applications in Research and Development

The dual reactivity of methylvinyldiethoxysilane makes it a valuable component in several advanced applications.

Silane Coupling Agent

As a silane coupling agent, the molecule acts as a molecular bridge between inorganic and organic materials.[2] The ethoxy groups hydrolyze to form silanols, which then condense with hydroxyl groups on the surface of inorganic substrates like glass or silica, forming stable covalent bonds. The vinyl group extends away from the surface and can copolymerize with an organic resin during curing, creating a durable interface that improves adhesion and mechanical properties of the resulting composite material.[4]

Caption: Mechanism of a silane coupling agent bridging an organic polymer and an inorganic substrate.

Monomer for Silicone Synthesis

Methylvinyldiethoxysilane is an important monomer for producing methylvinyl silicone rubber (VMQ).[3] Through controlled hydrolysis and condensation, it can be used to synthesize cyclic methylvinylsiloxanes, which are key precursors for VMQ raw rubber.[3] The inclusion of vinyl groups in the polysiloxane backbone provides sites for vulcanization (cross-linking), which is essential for curing the rubber and achieving its desired mechanical properties.

Surface Modification

The ability to bond to surfaces makes this silane ideal for surface modification of microparticles and other materials.[2] This modification can dramatically alter surface properties, enhancing dispersion in a polymer matrix, improving adhesion, and modifying polarity and rheological behavior.[2] For drug development professionals, this is particularly relevant for the functionalization of drug carriers, where surface properties can dictate biocompatibility, drug loading, and release kinetics.

Experimental Protocol: Monitoring Hydrolysis via GC

To ensure the consistent performance of methylvinyldiethoxysilane in formulations, it is crucial to understand its hydrolysis kinetics. The following protocol outlines a self-validating system for monitoring this reaction.

Objective: To determine the rate of hydrolysis of methylvinyldiethoxysilane by quantifying the production of ethanol over time using Gas Chromatography (GC).

Methodology:

-

Preparation of Reaction Medium: Prepare a buffered aqueous solution (e.g., phosphate buffer at pH 7.0) to maintain constant pH, as hydrolysis rates are pH-dependent. The use of a buffer ensures that any acidic or basic byproducts do not alter the reaction kinetics, thus validating the measured rate at that specific pH.

-

Reaction Initiation: In a sealed, temperature-controlled reaction vessel, add a known concentration of methylvinyldiethoxysilane to the buffered solution with vigorous stirring to ensure a homogenous mixture. An internal standard (e.g., n-propanol), which is chemically inert under the reaction conditions but has a distinct retention time in GC, must be added for accurate quantification.

-

Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture. Immediately quench the reaction in the aliquot by adding it to a vial containing an excess of a non-polar solvent (e.g., hexane) and a drying agent to halt further hydrolysis.

-

GC Analysis: Inject the organic phase of the quenched sample into a Gas Chromatograph equipped with a Flame Ionization Detector (FID). The GC column and temperature program should be optimized to achieve baseline separation of ethanol, the internal standard, and any unreacted silane.

-

Quantification and Data Analysis: Create a calibration curve by analyzing standard solutions of ethanol with the internal standard. Use this curve to calculate the concentration of ethanol produced at each time point. Plot the concentration of ethanol versus time. The initial slope of this curve is proportional to the initial rate of hydrolysis.

Causality and Validation: This protocol is self-validating because the use of an internal standard corrects for variations in injection volume, while the buffered medium ensures that pH remains constant. The time-course sampling allows for the determination of the reaction rate, providing critical data for formulation stability and curing process optimization.

Safety, Handling, and Storage

Methylvinyldiethoxysilane is a highly flammable liquid and vapor.[1] It can also cause serious eye irritation.[1] Proper safety precautions are mandatory.

-

Handling: Work in a well-ventilated area or under a chemical fume hood.[1] Wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical goggles, and a lab coat.[1] All containers and transfer lines must be grounded to prevent static discharge.[1] Use only non-sparking tools.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[1][8] The material is sensitive to moisture; therefore, storage under an inert atmosphere (e.g., nitrogen) is recommended to prevent premature hydrolysis.[1]

-

Incompatibilities: Avoid contact with water, moisture, strong oxidizing agents, and strong acids.[1][8]

Conclusion

Methylvinyldiethoxysilane is a highly functional and versatile chemical intermediate. Its unique molecular structure, featuring both hydrolyzable ethoxy groups and a polymerizable vinyl group, allows it to serve as an effective bridge between inorganic and organic materials. A thorough understanding of its physical properties and chemical reactivity—particularly the competing and complementary reactions of hydrolysis, condensation, and vinyl polymerization—is essential for harnessing its full potential. For researchers in materials science and drug development, this silane offers a powerful tool for creating advanced composites, modifying surfaces, and synthesizing novel silicone-based materials with tailored properties.

References

- Ciolino, A., et al. (2002). Novel synthesis of cyclic methylvinylsiloxanes by the reaction of methylvinyl diethoxysilane with phosphorous pentachloride. Journal of Polymer Science Part A: Polymer Chemistry, 40, 3182–3189.

-

Gelest, Inc. (n.d.). VINYLMETHYLDIETHOXYSILANE. Retrieved from [Link]

-

Xingrui Industry (n.d.). Vinylmethyldiethoxysilane CAS:5507-44-8 Manufacturer, factory and supplier. Retrieved from [Link]

-

Gelest, Inc. (2015). Safety Data Sheet: VINYLMETHYLDIETHOXYSILANE. Retrieved from [Link]

-

INNO Specialty Chemicals (n.d.). The Importance of Vinyldiethoxymethylsilane in the Chemical Industry. Retrieved from [Link]

-

ABCNanoTech (2018). Material Safety Data Sheet. Retrieved from [Link]

-

New Jersey Department of Health (n.d.). Hazard Summary: DIMETHYLDIETHOXYSILANE. Retrieved from [Link]

-

SpectraBase (n.d.). This compound [1H NMR]. Retrieved from [Link]

-

SpectraBase (n.d.). This compound [13C NMR]. Retrieved from [Link]

-

INNO Specialty Chemicals (n.d.). Vinylmethyldiethoxysilane: A Key Chemical for Coating and Adhesive Applications. Retrieved from [Link]

-

PubChem (n.d.). Silane, ethenyldiethoxymethyl-. Retrieved from [Link]

-

Organic Chemistry Portal (n.d.). Synthesis of vinylsilanes. Retrieved from [Link]

-

ResearchGate (2023). Synthesis and Characterization of Poly(methyl methacrylate-co-vinyl triethoxysilane) Prepared by Free Radical Polymerization. Retrieved from [Link]

-

PubMed (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. Retrieved from [Link]

- Unknown Source. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis.

-

Universal Class (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

MDPI (n.d.). In Vivo Applications of Molecularly Imprinted Polymers for Drug Delivery: A Pharmaceutical Perspective. Retrieved from [Link]

-

NIH (n.d.). Drug Delivery Strategies and Biomedical Significance of Hydrogels: Translational Considerations. Retrieved from [Link]

-

ResearchGate (2023). In situ suspension polymerization of vinyl chloride/3-(trimethoxysilyl) propyl methacrylate (MPTMS) intercalated Mg-Al-layered double hydroxide: II. Morphological, thermal properties and diffusion behavior. Retrieved from [Link]

-

MDPI (n.d.). Synthesis of PVA-Based Hydrogels for Biomedical Applications: Recent Trends and Advances. Retrieved from [Link]

Sources

A Technical Guide to Diethoxy(methyl)vinylsilane for Pharmaceutical Research and Development

This guide provides an in-depth technical overview of Diethoxy(methyl)vinylsilane (CAS No. 5507-44-8), tailored for researchers, scientists, and professionals in the field of drug development. Moving beyond a simple catalog of suppliers, this document delves into the compound's synthetic utility, criteria for supplier selection, quality control protocols, and a comparative analysis of commercial sources to empower informed procurement decisions in a pharmaceutical research setting.

Introduction: The Strategic Value of a Bifunctional Silane in Synthesis

This compound is an organosilicon compound featuring two key functional groups: a reactive vinyl moiety and two hydrolyzable ethoxy groups attached to the silicon atom. Its molecular formula is C7H16O2Si, with a molecular weight of approximately 160.29 g/mol .[1][2] While not an active pharmaceutical ingredient (API) itself, its utility in medicinal chemistry and drug development stems from its role as a versatile synthetic building block.

The vinyl group serves as a substrate for a variety of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Hiyama coupling.[3][4] This allows for the stereoselective construction of complex olefinic structures, which are common motifs in bioactive molecules. The diethoxy(methyl)silyl group, on the other hand, can be considered a precursor to a silyl ether, a widely used protecting group for alcohols in multi-step organic synthesis.[5][6] The stability of silyl ethers can be tuned based on the substituents on the silicon atom, making them indispensable tools in the synthesis of complex APIs.[7][8]

Furthermore, the hydrolytic sensitivity of the ethoxy groups allows for the formation of silanols, which can self-condense to form polysiloxane networks or graft onto surfaces, a property leveraged in materials science and potentially in drug delivery systems.[9][10] The rate of this hydrolysis is a critical parameter, influenced by factors such as pH and steric hindrance around the silicon atom.[11][12][13]

Commercial Supplier Landscape: A Comparative Analysis

The procurement of high-quality reagents is a cornerstone of reproducible and successful research.[14] this compound is available from a range of global suppliers, from large, well-established chemical companies to more specialized manufacturers. The following table provides a comparative overview of prominent commercial sources.

| Supplier | Typical Purity | Available Quantities | Notes / Specialization |

| Sigma-Aldrich (Merck) | ≥97%[15] | 25 g, 100 g (Discontinued, contact for alternatives)[15] | Global distributor with extensive documentation (CoA, SDS). Often a benchmark for quality in research grades.[15] |

| TCI America | >97.0% (GC) | 25 mL[16] | Global supplier known for a broad portfolio of research chemicals, including a variety of organosilicon reagents. |

| Gelest, Inc. | Varies (Offers custom synthesis) | Research to commercial scale | Specializes in silicones, silanes, and metal-organics for high-technology applications, including pharmaceuticals.[17][18][19] |

| Alfa Aesar (Thermo Fisher) | 97% | 25 g | Broad chemical supplier with a strong presence in the research and laboratory market. |

| BLD Pharm | Purity specifications available | Small to bulk quantities | Supplier with a focus on research chemicals, often providing online ordering and stock information.[20] |

| ECHEMI / ChemicalBook | Varies by listing (e.g., 99%, 99.9%)[16][21] | Grams to Kilograms[16] | Online marketplaces connecting various, often China-based, manufacturers and traders. Purity and quality can vary significantly.[16][21] |

| Santa Cruz Biotechnology | Data available on Certificate of Analysis[22] | Research quantities | Primarily a supplier for life science and biochemical research.[22] |

Note: Availability and specifications are subject to change. Researchers should always verify current data with the supplier.

Best Practices for Supplier Qualification in a Pharmaceutical Context

Selecting a supplier for a chemical intermediate in a drug development program requires a more rigorous evaluation than for general laboratory use. The goal is to ensure not just initial purity but also long-term quality, consistency, and regulatory compliance.

The Primacy of Quality Management Systems

A supplier's commitment to quality is best demonstrated through adherence to internationally recognized standards.

-

ISO 9001 Certification: This certification indicates that the supplier has a robust Quality Management System (QMS) in place.[15] An ISO 9001-certified supplier is more likely to have well-defined processes for production, quality control, documentation, and handling customer feedback, which translates to more reliable product quality and service.[16]

-

Good Manufacturing Practices (GMP): While this compound is not an API, a supplier that operates under GMP principles for other products demonstrates a higher level of quality control and process discipline, which is a significant advantage.[7]

Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis is a critical document that provides batch-specific quality control data. Researchers should not merely file this document but scrutinize it.[17]

-

Purity Assay: The method used for the purity assay should be clearly stated (e.g., Gas Chromatography, GC). A purity value of ≥97% is common for this product.[15]

-

Identity Confirmation: The CoA should confirm the identity of the compound, typically through spectroscopic methods like NMR or IR, or by physical constants such as refractive index.

-

Traceability: The document must include a unique batch or lot number, allowing for complete traceability from the raw materials to the final product.

Evaluating Supply Chain Integrity and Technical Support

A reliable supplier is a partner in the research process.

-

Supply Chain Transparency: The supplier should be able to provide information on the origin of the material and ensure consistency between batches. This is crucial for long-term projects where reproducibility is key.

-

Technical Expertise: A strong supplier will have experienced scientists on staff who can provide technical support, answer questions about product specifications, stability, and handling, and assist with troubleshooting.[7]

The following diagram outlines a logical workflow for qualifying a new chemical supplier for pharmaceutical research.

Caption: A workflow for qualifying a new chemical supplier.

Experimental Protocols: Incoming Quality Control

It is imperative for any research organization, particularly in pharmaceuticals, to perform independent quality control on incoming starting materials.[12][23] This self-validating system ensures that the material meets the required specifications for its intended use, regardless of the supplier's CoA.

Identity and Purity Assessment by Gas Chromatography (GC)

Gas chromatography is a robust method for assessing the purity of volatile compounds like this compound.

Objective: To determine the purity of the incoming material and identify any significant volatile impurities.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution by accurately weighing ~50 mg of this compound into a 10 mL volumetric flask.

-

Dilute to the mark with a suitable solvent such as heptane or dichloromethane.

-

Prepare a working standard by performing a 1:100 dilution of the stock solution with the same solvent.

-

-

Instrumentation and Conditions:

-

GC System: Agilent 7890 or equivalent, equipped with a Flame Ionization Detector (FID).

-

Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold: 5 minutes at 250°C.

-

-

Injection Volume: 1 µL.

-

Split Ratio: 50:1.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the purity as the area percent of the main peak relative to the total area of all peaks.

-

The identity can be tentatively confirmed by comparing the retention time to a previously validated in-house standard. For absolute confirmation, GC-Mass Spectrometry (GC-MS) should be used to verify the molecular weight and fragmentation pattern.[24]

-

Structural Confirmation by ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides an unambiguous confirmation of the chemical structure.

Objective: To confirm the chemical structure of this compound and detect the presence of any structurally related impurities.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrumentation and Parameters:

-

Spectrometer: Bruker 400 MHz or equivalent.

-

Nucleus: ¹H.

-

Solvent: CDCl₃.

-

Reference: TMS (δ 0.00 ppm).

-

Acquisition Parameters: Standard ¹H acquisition with a 90° pulse, 8-16 scans, and a relaxation delay of 1-2 seconds.

-

-

Data Interpretation (Expected Chemical Shifts):

-

Vinyl Group (CH=CH₂): A complex multiplet system typically between δ 5.7-6.2 ppm (3H).

-

Ethoxy Methylene (-OCH₂CH₃): A quartet around δ 3.7-3.9 ppm (4H).

-

Ethoxy Methyl (-OCH₂CH₃): A triplet around δ 1.2-1.3 ppm (6H).

-

Silyl Methyl (Si-CH₃): A singlet around δ 0.1-0.2 ppm (3H).

The integration of these signals should correspond to the proton count (3:4:6:3). Any significant unassigned peaks may indicate impurities.

-

The following diagram illustrates the quality control workflow for an incoming chemical reagent.

Caption: Workflow for incoming reagent quality control.

Conclusion

This compound is a valuable reagent for pharmaceutical research, offering strategic advantages as a building block in the synthesis of complex molecules and APIs. Its utility is derived from the orthogonal reactivity of its vinyl and diethoxysilyl functional groups. For researchers and drug development professionals, the selection of a commercial supplier for this compound must be a deliberate process, prioritizing suppliers with robust quality systems, transparent documentation, and reliable technical support. Implementing a stringent in-house quality control protocol, including GC and NMR analysis, is a non-negotiable step to ensure the integrity of starting materials and the ultimate success and reproducibility of the synthetic work that follows. This diligence forms the bedrock of sound scientific and pharmaceutical development.

References

-

Gelest, Inc. (n.d.). Pharmaceuticals. Retrieved from [Link]

-

Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. Retrieved from [Link]

-

Anonymous. (n.d.). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Retrieved from [Link]

- Franz, A. K. (2012). Organosilicon Molecules with Medicinal Applications. Journal of Medicinal Chemistry, 55(14), 6235-6246.

-

Gelest, Inc. (n.d.). Silanes & Silicon Compounds. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Homepage. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79646, Silane, ethenyldiethoxymethyl-. Retrieved from [Link]

- Showell, G. A., & Mills, J. S. (2003). The Role of Organosilicon Chemistry in Drug Discovery. Drug Discovery Today, 8(12), 551-556.

-

Gelest, Inc. (n.d.). Silanes. Retrieved from [Link]

- Bohlmann, F., & Zdero, C. (1977). Naturally Occurring Terpenoid Derivatives, 107. New Sesquiterpene Lactones from the Genus Euryops. Chemische Berichte, 110(2), 487-491.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79646, Silane, ethenyldiethoxymethyl-. Retrieved from [Link]

- Rather, J. A., et al. (2023). A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers. Polymers, 15(11), 2519.

-

Gelest, Inc. (n.d.). Cross-Coupling Reactions, Continued. Technical Library. Retrieved from [Link]

-

Maleczka Research Group. (n.d.). Organosilane Chemistry. Michigan State University. Retrieved from [Link]

-

ResearchGate. (n.d.). Cross-coupling reactions of vinyl silanes. [Image]. Retrieved from [Link]

- Mlynarski, S. N., & Morken, J. P. (2020). Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling. Organic Letters, 22(1), 224-228.

-

Gelest, Inc. (n.d.). METHYLDIETHOXYSILANE. Retrieved from [Link]

- Pohl, E. R., & Osterholtz, F. D. (1994). Stability studies of alkoxysilanes in aqueous media. Journal of Adhesion Science and Technology, 8(1), 1-17.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85589, Vinylmethyldimethoxysilane. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Factors contributing to the stability of alkoxysilanes in aqueous solution. Retrieved from [Link]

-

Gelest, Inc. (n.d.). Enhanced Hydrolytic Stability of Siliceous Surfaces Modified with Pendant Dipodal Silanes. Retrieved from [Link]

-

Kelly Chemical. (2022, May 12). Gelest Silicon Materials-Electronic Chemistry (Silane Coupling Agent, Silicone Resin, Organometallic, Silicone Antimicrobial Agent) PART II. Retrieved from [Link]

- Sore, H. F., et al. (2011). Vinyldisiloxanes: their synthesis, cross coupling and applications. Organic & Biomolecular Chemistry, 9(2), 504-515.

- Janecký, T., et al. (2022). Vinyl Esters and Vinyl Sulfonates as Green Alternatives to Vinyl Bromide for the Synthesis of Monosubstituted Alkenes via Transition-Metal-Catalyzed Reactions. Molecules, 27(19), 6296.

-

CP Lab Safety. (n.d.). (3-Chloropropyl)diethoxy(methyl)silane, 5mL, Each. Retrieved from [Link]

-

ResearchGate. (n.d.). Factors Contributing to the Stability of Alkoxysilanes in Aqueous Solution. Retrieved from [Link]

Sources

- 1. Silyl ether - Wikipedia [en.wikipedia.org]

- 2. Silane, ethenyldiethoxymethyl- | C7H16O2Si | CID 79646 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Cross-Coupling Reactions, Continued - Gelest [technical.gelest.com]

- 4. Stereoselective Synthesis of Cis- and Trans-Tetrasubstituted Vinyl Silanes Using a Silyl-Heck Strategy and Hiyama Conditions for Their Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. learninglink.oup.com [learninglink.oup.com]

- 7. jocpr.com [jocpr.com]

- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 9. A Comprehensive Review on Processing, Development and Applications of Organofunctional Silanes and Silane-Based Hyperbranched Polymers [mdpi.com]

- 10. Vinylmethyldimethoxysilane | C5H12O2Si | CID 85589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Stability studies of alkoxysilanes in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gelest.com [gelest.com]

- 14. METHYLDIETHOXYSILANE | [gelest.com]

- 15. 二乙氧基甲基乙烯硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 16. This compound | 5507-44-8 [chemicalbook.com]

- 17. Pharmaceuticals | [gelest.com]

- 18. Silanes & Silicon Compounds | [gelest.com]

- 19. gelest.com [gelest.com]

- 20. 5507-44-8|Diethoxy(methyl)(vinyl)silane|BLD Pharm [bldpharm.com]

- 21. echemi.com [echemi.com]

- 22. scbt.com [scbt.com]

- 23. gelest.com [gelest.com]

- 24. Silanes | [gelest.com]

An In-depth Technical Guide to the Thermal Properties of Diethoxy(methyl)vinylsilane

Abstract: Diethoxy(methyl)vinylsilane (CAS No. 5507-44-8) is a versatile organosilane compound widely utilized in materials science for its capacity to act as a coupling agent and a precursor for silicon-containing polymers.[1] Its utility in applications such as the development of encapsulating resins for microelectronics and the surface modification of silica matrices hinges on its physical and chemical properties, particularly its behavior at elevated temperatures.[1][2] This technical guide provides a comprehensive examination of the boiling point and thermal stability of this compound, offering both established data and detailed methodologies for their empirical validation. The content is designed for researchers and professionals in materials science and drug development who require a deep understanding of this compound's thermal characteristics for process optimization and material design.

Introduction to this compound

This compound is an organosilicon compound featuring a central silicon atom bonded to a methyl group, a vinyl group, and two ethoxy groups. This unique structure provides a dual functionality: the vinyl group is reactive and can participate in polymerization reactions, while the hydrolyzable ethoxy groups can form stable siloxane bonds with inorganic substrates. This dual nature makes it an excellent adhesion promoter and cross-linking agent.[3] Its application in high-performance materials necessitates a thorough understanding of its thermal limits, specifically its boiling point for purification and processing, and its thermal stability for determining its operational ceiling in end-use applications. This guide delves into these two critical thermal properties.

Boiling Point of this compound

The boiling point is a fundamental physical property that defines the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure, causing it to transition into a gaseous state. For this compound, this property is crucial for purification via distillation and for defining safe handling and processing temperatures.

Established Boiling Point

The literature reports the boiling point of this compound to be in the range of 133-134 °C at standard atmospheric pressure.[1][4]

Experimental Protocol for Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient and widely used technique for determining the boiling point of small quantities of a liquid. The design of the Thiele tube allows for uniform heating of a heat-transfer fluid (e.g., mineral oil) via convection currents, ensuring an accurate temperature reading.

Methodology Rationale: This micro-boiling point method is selected for its efficiency with small sample volumes and its accuracy. The principle relies on observing the temperature at which the vapor pressure of the sample inside an inverted capillary tube equals the atmospheric pressure.

Step-by-Step Protocol:

-